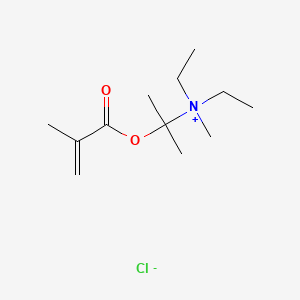

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Description

Alkylbenzyldimethylammonium Chlorides

Compounds like benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS 46830-22-2) feature aromatic benzyl groups instead of aliphatic ethyl chains. Key differences include:

Methacryloyloxyethyl Ammonium Salts

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (75 wt.% in water, CAS 46830-22-2) shares the reactive methacryloyl group but lacks the branched propan-2-yl spacer. Structural comparisons highlight:

- Steric effects : The propan-2-yl group in the target compound increases steric bulk, reducing polymerization reactivity compared to linear analogs.

- Thermal stability : Branched derivatives decompose at higher temperatures (ΔT ≈ +15°C) due to hindered molecular motion.

| Compound | Cation Structure | Cl⁻ Position | Reactivity |

|---|---|---|---|

| Target compound | Branched aliphatic | Interstitial | Moderate polymerization |

| [2-(Methacryloyloxy)ethyl]trimethylammonium | Linear aliphatic | Interstitial | High polymerization |

| Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl] | Aromatic benzyl | Interstitial | Low solubility |

This comparative analysis underscores how subtle structural modifications—such as alkyl chain branching or aromatic substitution—dictate physicochemical behavior in quaternary ammonium compounds.

Properties

CAS No. |

93842-89-8 |

|---|---|

Molecular Formula |

C12H24ClNO2 |

Molecular Weight |

249.78 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |

InChI |

InChI=1S/C12H24NO2.ClH/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;/h3,8-9H2,1-2,4-7H3;1H/q+1;/p-1 |

InChI Key |

IDYAQCCUTMMHPY-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Intermediate (Acryloyloxyethyl Amine Derivative)

- Transesterification Reaction:

The initial step involves reacting a (meth)acrylate ester (e.g., methyl methacrylate) with a suitable amino alcohol such as N,N-dimethylaminoethanol or a related diethylmethylaminoethanol derivative. This reaction is catalyzed by acid or base catalysts and conducted under reflux with removal of the small molecule alcohol byproduct to drive the reaction forward. - Reaction Conditions:

- Temperature: 90–160 °C

- Catalyst: Acidic or basic catalyst (e.g., polymerization inhibitors to prevent premature polymerization)

- Duration: 5–7 hours

- Equipment: Reactor with mechanical stirring, condenser, and packed distillation column for continuous removal of alcohol byproduct

- Outcome:

The product is a (meth)acryloyloxyethyl amine ester intermediate with high purity (>98%) and yield (>90%) after vacuum distillation and purification.

Quaternization to Form the Final Ammonium Chloride

- Quaternization Reaction:

The intermediate amine ester is reacted with an alkyl halide, typically methyl chloride or chloromethane, under controlled temperature and pressure to form the quaternary ammonium chloride salt. - Reaction Conditions:

- Temperature: 40–65 °C

- Pressure: Atmospheric or slight pressurization

- Catalyst: Basic anion exchange resin or polymerization inhibitor to prevent side reactions

- Reaction Time: Approximately 90 minutes after addition of alkyl halide

- Post-Reaction Processing:

- Filtration to remove catalyst

- Vacuum distillation to remove water and residual solvents

- Vacuum drying at ~80 °C to obtain the dry quaternary ammonium chloride product

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Methyl methacrylate + Diethylmethylaminoethanol | 90–160 °C, reflux, catalyst, 5–7 h | Diethylmethyl(meth)acryloyloxyethyl amine ester intermediate | Removal of methanol by distillation |

| 2 | Intermediate + Methyl chloride | 40–65 °C, atmospheric pressure, catalyst, 90 min | Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride | Filtration, vacuum drying |

Analytical and Research Findings on Preparation

- Purity and Yield:

The two-step process yields the target compound with purity exceeding 98% and overall yield above 90%, suitable for industrial scale production. - Reaction Monitoring:

Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion rates and confirm product structure. - Polymerization Inhibition:

Polymerization inhibitors (e.g., hydroquinone derivatives) are essential during synthesis to prevent premature polymerization of the acrylate moiety, which can complicate purification and reduce yield. - Heat Management:

Controlled temperature and efficient heat transfer are critical to avoid local overheating and self-polymerization during quaternization.

Notes on Alternative Methods and Challenges

- Some methods attempt direct quaternization of amino alcohols with acryloyl chlorides, but these often suffer from lower yields and side reactions.

- The transesterification route is preferred industrially due to milder conditions and better control over product quality.

- Handling of methyl chloride requires appropriate safety measures due to its toxicity and volatility.

Summary Table of Preparation Parameters

| Parameter | Step 1: Transesterification | Step 2: Quaternization |

|---|---|---|

| Reactants | Methyl methacrylate + Diethylmethylaminoethanol | Intermediate + Methyl chloride |

| Catalyst | Acid/base catalyst + polymerization inhibitor | Basic anion exchange resin + polymerization inhibitor |

| Temperature | 90–160 °C | 40–65 °C |

| Pressure | Atmospheric | Atmospheric or slight pressurization |

| Reaction Time | 5–7 hours | ~90 minutes |

| Purification | Vacuum distillation | Filtration, vacuum drying at 80 °C |

| Yield | >90% | High purity >98% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.

Major Products Formed

Oxidation: Corresponding oxides and by-products.

Reduction: Amines and secondary amines.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.

Mechanism of Action

The mechanism of action of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Quaternary Ammonium Groups

The primary differentiation among similar compounds lies in the substituents attached to the ammonium nitrogen. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Uniformity : All compounds share the 2-methyl-1-oxoallyloxy moiety, which introduces a reactive α,β-unsaturated ketone group. This feature is critical for applications in crosslinking or as a Michael acceptor .

- Molecular Weight Variance : The target compound has a lower molecular weight (235.75 g/mol) compared to benzyl- or dodecyl-containing analogs (e.g., 452.11 g/mol in Ev12), influencing physical properties like melting point and viscosity .

Biological Activity

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, commonly referred to as DE-MA, is a quaternary ammonium compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications based on existing research findings.

- Molecular Formula : C₁₂H₂₄ClNO₂

- Molecular Weight : 221.72 g/mol

- CAS Number : 93842-89-8

- EINECS Number : 299-067-9

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Solubility | Soluble in water |

| pH | Neutral (7) |

DE-MA exhibits a range of biological activities primarily attributed to its cationic nature, which facilitates interactions with negatively charged biological membranes. This property enhances its potential as an antimicrobial and gene delivery agent.

Antimicrobial Activity

Research indicates that DE-MA demonstrates significant antimicrobial properties against various pathogens. A study conducted by highlights its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial capability.

Table: Antimicrobial Efficacy of DE-MA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Safety Profile

While DE-MA shows promise in various applications, its cytotoxicity has been evaluated through several assays. The compound exhibits low to moderate toxicity in mammalian cell lines, with an LD50 ranging from 72 to 2885 mg/kg in animal studies .

Table: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

| MCF-7 | 180 |

Gene Delivery Applications

DE-MA has been explored as a vector for gene delivery due to its ability to form lipoplexes with plasmid DNA. In vitro studies demonstrated effective transfection rates in various cell lines when combined with phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), enhancing gene expression significantly .

Case Study: Transfection Efficiency

In a study involving A549 cells, the transfection efficiency was observed to increase from 10% (using plasmid alone) to over 60% when DE-MA was utilized in combination with DOPE at a molar ratio of 1:2. This indicates the potential for DE-MA in therapeutic applications involving genetic material delivery.

Q & A

Basic: What are the optimal synthetic routes for Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, and how can yield be maximized?

Methodological Answer:

Synthesis typically involves quaternization of a tertiary amine precursor with a chlorinated ester derivative. Key steps include:

- Precursor Preparation : Reacting diethylmethylamine with 2-methyl-1-oxoallyloxyethyl chloride under anhydrous conditions to avoid hydrolysis .

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity and minimize side reactions .

- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation .

- Purification : Employ recrystallization from ethanol/water mixtures to isolate the quaternary ammonium salt with >95% purity .

Advanced: How can structural ambiguities in the compound’s unsaturated ester moiety be resolved using spectroscopic techniques?

Methodological Answer:

Advanced characterization requires multi-modal spectroscopy:

- NMR : Use -DEPT and -COSY to assign stereochemistry and confirm the 2-methyl-1-oxoallyl group’s configuration. Peaks at δ 5.8–6.2 ppm (vinyl protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M] at m/z 450.095) and detect fragmentation patterns unique to the ester linkage .

- IR Spectroscopy : Identify the carbonyl stretch (~1720 cm) and allyl C-O-C vibrations (~1250 cm) to confirm functional group integrity .

Basic: What quality control protocols ensure purity for this compound in biological assays?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/0.1% TFA. Monitor at 210 nm; retention time should correlate with reference standards .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values (e.g., C: 64.02%, H: 10.67%) .

- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis during storage .

Advanced: How should researchers reconcile discrepancies in antimicrobial activity data across different assay models?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Membrane Composition : Use lipid bilayer models (e.g., Langmuir trough) to quantify interactions with phosphatidylglycerol vs. phosphatidylcholine membranes, as cationic surfactants exhibit selectivity .

- Biofilm vs. Planktonic Assays : Optimize biofilm disruption by pre-treating with EDTA to chelate divalent cations, enhancing compound penetration .

- Cross-Validation : Compare MIC (minimum inhibitory concentration) values across broth microdilution (CLSI guidelines) and agar diffusion methods, adjusting inoculum density to standardize results .

Basic: Which solvent systems are compatible with this compound for crystallization without degradation?

Methodological Answer:

- Primary Solvents : Ethanol (≥95%) or methanol at 4°C yield stable crystals. Avoid chlorinated solvents (e.g., DCM) due to potential halogen exchange .

- Anti-Solvent Addition : Gradually add diethyl ether to saturated ethanol solutions to induce crystallization while avoiding rapid precipitation .

- Decomposition Mitigation : Store solutions under nitrogen and protect from UV light to prevent radical-induced degradation of the allyl group .

Advanced: What computational approaches predict the compound’s interactions with lipid bilayers?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers using GROMACS. Parameters include:

- QSAR Modeling : Train models using logP and critical micelle concentration (CMC) data from analogous quaternary ammonium salts to predict membrane-disruption efficacy .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.